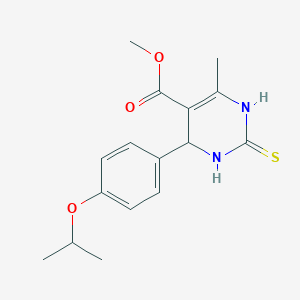![molecular formula C24H24O5 B4965128 (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by researchers at Bayer AG, Germany.
Mecanismo De Acción
(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the subunits of the NF-κB complex, thereby preventing its translocation to the nucleus and subsequent activation of target genes. This mechanism of action is distinct from other NF-κB inhibitors, such as proteasome inhibitors and kinase inhibitors, which target upstream signaling pathways.
Biochemical and Physiological Effects
(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) or other inflammatory stimuli. (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 has also been shown to induce apoptosis and inhibit proliferation in cancer cells, including breast, prostate, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 is its specificity towards NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, its covalent modification of cysteine residues can also lead to off-target effects and potential toxicity. Moreover, the use of (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 in in vivo studies is limited by its poor solubility and bioavailability.
Direcciones Futuras
For the research on (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 include the development of more potent and selective NF-κB inhibitors with improved pharmacokinetic properties. The identification of biomarkers that can predict the response to NF-κB inhibitors in cancer patients is also an area of active investigation. In addition, the role of NF-κB in other diseases, such as neurodegenerative disorders and metabolic disorders, is an area of growing interest.
Métodos De Síntesis
The synthesis of (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 involves several steps, starting with the reaction of 3-methoxyphenol with epichlorohydrin to produce 3-(2,3-epoxypropoxy)anisole. This intermediate is then reacted with ethylene glycol to form 2-(2-(3-methoxyphenoxy)ethoxy)ethanol. The final step involves the reaction of 2-(2-(3-methoxyphenoxy)ethoxy)ethanol with 4-(phenyl)benzoyl chloride in the presence of a base to yield (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082.
Aplicaciones Científicas De Investigación
(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation, immune response, and cell survival. NF-κB is activated in response to a variety of stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Overactivation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
[4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-26-22-8-5-9-23(18-22)29-17-15-27-14-16-28-21-12-10-20(11-13-21)24(25)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSPIUEARSEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)